molecular formula C11H14O B14850543 3-(Cyclopropylmethyl)-4-methylphenol

3-(Cyclopropylmethyl)-4-methylphenol

Cat. No.: B14850543
M. Wt: 162.23 g/mol
InChI Key: LIINNCWLXQTZGT-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-4-methylphenol is a substituted phenolic compound characterized by a cyclopropylmethyl group at the 3-position and a methyl group at the 4-position of the phenol ring. While direct data on this compound are absent in the provided evidence, its structure suggests unique physicochemical properties compared to simpler methylphenols or cyclopropyl-substituted analogs. For example, the electron-donating methyl group at the 4-position could slightly reduce phenol acidity compared to halogenated derivatives like 4-chloro-3-methylphenol .

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

3-(cyclopropylmethyl)-4-methylphenol

InChI

InChI=1S/C11H14O/c1-8-2-5-11(12)7-10(8)6-9-3-4-9/h2,5,7,9,12H,3-4,6H2,1H3

InChI Key

LIINNCWLXQTZGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)O)CC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-4-methylphenol typically involves the alkylation of 4-methylphenol (p-cresol) with cyclopropylmethyl halides under basic conditions. A common method includes the use of cyclopropylmethyl bromide in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of 3-(Cyclopropylmethyl)-4-methylphenol may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form cyclopropylmethyl-4-methylcyclohexanol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Cyclopropylmethyl-4-methylcyclohexanol.

    Substitution: Halogenated or nitrated derivatives of 3-(Cyclopropylmethyl)-4-methylphenol.

Scientific Research Applications

3-(Cyclopropylmethyl)-4-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-4-methylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological processes. The cyclopropylmethyl group may enhance the compound’s stability and reactivity, contributing to its overall effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(Cyclopropylmethyl)-4-methylphenol with key analogs based on substituent type, position, and inferred properties:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
3-(Cyclopropylmethyl)-4-methylphenol Cyclopropylmethyl (3), Methyl (4) C₁₁H₁₄O (inferred) Likely lower acidity vs. chloro-phenols; potential use in flavor/aroma studies (inferred) N/A
4-Chloro-3-methylphenol Chloro (4), Methyl (3) C₇H₇ClO Higher acidity (Cl electron-withdrawing); pharmaceutical grade
4-Cyclopropylphenol Cyclopropyl (4) C₉H₁₀O Steric effects from cyclopropyl; used in structural studies of phenol derivatives
3-Methylphenol (m-Cresol) Methyl (3) C₇H₈O Moderate acidity; industrial solvent; smoky off-flavor contributor in cocoa
4-Methylphenol (p-Cresol) Methyl (4) C₇H₈O Higher volatility than m-cresol; implicated in smoky off-flavors with lower odor activity values (OAVs)

Key Observations:

  • Acidity: The methyl group in 3-(Cyclopropylmethyl)-4-methylphenol likely reduces acidity compared to 4-chloro-3-methylphenol, where chlorine’s electron-withdrawing effect enhances proton dissociation .
  • Steric Effects : The cyclopropylmethyl group may hinder interactions in biological or catalytic systems compared to smaller substituents (e.g., methyl or ethyl groups).
  • The bulkier cyclopropylmethyl group in the target compound might reduce volatility and odor potency compared to simpler analogs.

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